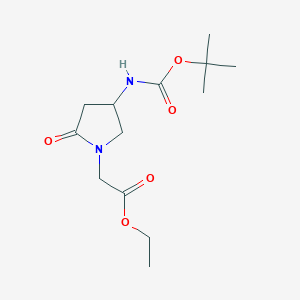![molecular formula C36H46N14O14S B15125331 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC089 is a cleavable linker used in conjugates of tubulysins and folates. It is a compound with the molecular formula C₃₆H₄₆N₁₄O₁₄S and a molecular weight of 930.90 g/mol . This compound is primarily used in the field of antibody-drug conjugates (ADCs), where it plays a crucial role in linking the drug to the antibody, allowing for targeted delivery of therapeutic agents .
Preparation Methods
The synthesis of EC089 involves multiple steps, including the formation of the cleavable linker and its subsequent conjugation with tubulysins and folates. The detailed synthetic routes and reaction conditions are outlined in patent WO2011069116A1 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
EC089 undergoes various chemical reactions, including:
Cleavage Reactions: As a cleavable linker, EC089 is designed to undergo cleavage under specific conditions, releasing the conjugated drug at the target site.
Substitution Reactions: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Oxidation and Reduction Reactions: EC089 can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes that facilitate the cleavage of the linker . The major products formed from these reactions are the free drug and the cleaved linker .
Scientific Research Applications
EC089 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of EC089 involves its role as a cleavable linker in ADCs. The compound links the drug to the antibody, allowing for targeted delivery to specific cells. Upon reaching the target site, the linker undergoes cleavage, releasing the drug to exert its therapeutic effects . The molecular targets and pathways involved include the specific binding of the antibody to the target cell and the subsequent internalization and cleavage of the linker .
Comparison with Similar Compounds
EC089 is unique compared to other similar compounds due to its specific cleavable properties and its use in conjugates of tubulysins and folates . Similar compounds include:
Non-cleavable Linkers: These linkers do not undergo cleavage and remain intact throughout the drug delivery process.
Acid Cleavable Linkers: These linkers undergo cleavage under acidic conditions.
Disulfide Cleavable Linkers: These linkers undergo cleavage in the presence of reducing agents.
EC089 stands out due to its specific design for targeted drug delivery and its ability to release the drug at the target site, enhancing the efficacy and reducing the side effects of the therapeutic agent .
Properties
Molecular Formula |
C36H46N14O14S |
|---|---|
Molecular Weight |
930.9 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H46N14O14S/c37-35(38)40-9-1-2-18(29(57)47-21(11-25(54)55)31(59)48-22(14-65)34(63)64)45-30(58)20(10-24(52)53)44-23(51)8-7-19(33(61)62)46-28(56)15-3-5-16(6-4-15)41-12-17-13-42-27-26(43-17)32(60)50-36(39)49-27/h3-6,13,18-22,41,65H,1-2,7-12,14H2,(H,44,51)(H,45,58)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,54,55)(H,61,62)(H,63,64)(H4,37,38,40)(H3,39,42,49,50,60) |
InChI Key |
HEPJURCEHYKKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



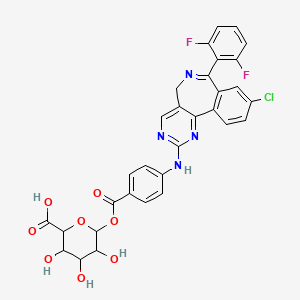
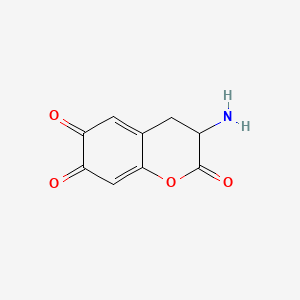

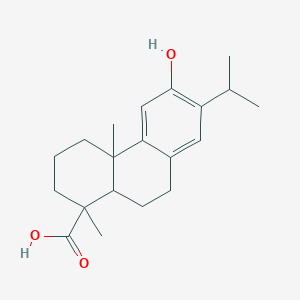
![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
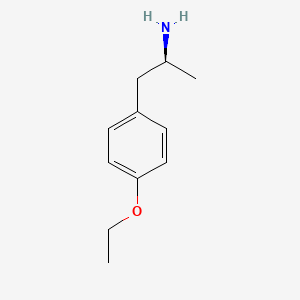
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
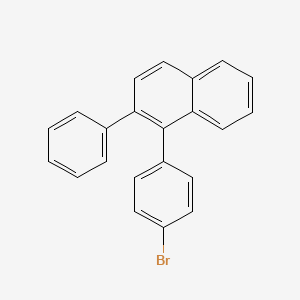
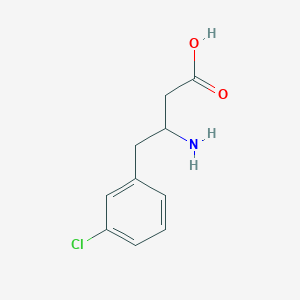
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
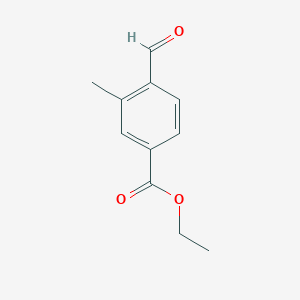
![8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B15125323.png)
